molecular formula C13H21N3 B2421076 2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1697640-08-6

2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B2421076
CAS No.: 1697640-08-6
M. Wt: 219.332
InChI Key: PPOCJQGWYZNDIJ-UHFFFAOYSA-N
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Description

    Alkylation: The pyrido[4,3-d]pyrimidine core is alkylated using 3,3-dimethylbutyl bromide in the presence of a base such as potassium carbonate or sodium hydride.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to obtain high-purity products.

Safety and Hazards

The safety and hazards associated with a specific pyrimidine derivative would depend on its exact structure. Some pyrimidines may have potential therapeutic uses, such as in the treatment of diabetes .

Future Directions

Pyrimidines are an active area of research, with potential applications in areas such as anticancer therapy . Future research may focus on designing new pyrimidine derivatives with enhanced therapeutic properties and minimal toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions

  • Formation of the Pyrido[4,3-d]pyrimidine Core

      Starting Materials: 2-aminopyridine and a suitable aldehyde or ketone.

      Reaction Conditions: The condensation reaction is carried out under reflux conditions in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.

      Cyclization: The intermediate undergoes cyclization to form the pyrido[4,3-d]pyrimidine core.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation can lead to the formation of ketones or carboxylic acids depending on the reaction conditions.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Usually performed in anhydrous solvents under inert atmosphere.

      Products: Reduction can yield alcohols or amines.

  • Substitution

      Reagents: Nucleophiles like amines, thiols, or halides.

      Conditions: Conducted in polar aprotic solvents with or without a catalyst.

      Products: Substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

2-(3,3-Dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be compared with other pyrido[4,3-d]pyrimidine derivatives:

Properties

IUPAC Name

2-(3,3-dimethylbutyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-13(2,3)6-4-12-15-9-10-8-14-7-5-11(10)16-12/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOCJQGWYZNDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC1=NC=C2CNCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697640-08-6
Record name 2-(3,3-dimethylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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